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(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol Documentation Hub

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Core Science & Biosynthesis

Foundational

Advanced Material Safety and Synthetic Utility Guide for (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

Executive Summary (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 1044771-98-3)[1] is a highly specialized heterocyclic building block. As a purine bioisostere, the imidazo[4,5-c]pyridine core is heavily utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 1044771-98-3)[1] is a highly specialized heterocyclic building block. As a purine bioisostere, the imidazo[4,5-c]pyridine core is heavily utilized in modern drug discovery to target the ATP-binding sites of kinases and other nucleotide-dependent enzymes[2]. This whitepaper transcends a traditional Safety Data Sheet (SDS) by integrating rigorous material safety protocols with the mechanistic rationale behind its chemical behavior, ensuring that drug development professionals can safely and effectively deploy this compound in complex synthetic workflows.

Physicochemical Profiling & Structural Rationale

Understanding the molecule's physical properties is the first step in both safe handling and effective synthetic planning.

Table 1: Physicochemical and Identification Properties

PropertyValue / Description
Chemical Name (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol
CAS Registry Number 1044771-98-3[1]
Molecular Formula C7H6BrN3O[1]
Molecular Weight 228.05 g/mol [1]
Structural Class Fused bicyclic heteroaromatic (Imidazopyridine)
Storage Conditions Keep in dark place, sealed in dry, room temperature[1]

Mechanistic Insight : The molecule features three distinct chemical domains that dictate both its utility and its hazard profile:

  • The Imidazo[4,5-c]pyridine Core : Acts as a structural mimic of adenine, making it a privileged scaffold for interacting with biological targets[2].

  • The 7-Bromo Substituent : Situated on the electron-deficient pyridine ring, this halogen is highly primed for oxidative addition by transition metals (e.g., Palladium), enabling rapid diversification via cross-coupling[3].

  • The 2-Hydroxymethyl Group : Provides a versatile handle that can be oxidized to an aldehyde (for reductive amination) or converted into a leaving group to attach various nucleophiles.

Advanced Material Safety & Hazard Causality

Standard safety sheets list hazards; an authoritative guide explains why they occur so that researchers can anticipate and mitigate risks through read-across methodology from structural analogs[1].

Table 2: GHS Hazard Classification and Causality

GHS Hazard StatementMechanistic Causality
H302 / H312 / H332 (Harmful if swallowed, in contact with skin, or inhaled) The lipophilic nature of the brominated heterocycle allows for cellular membrane penetration, while the basic nitrogens can disrupt local cellular pH and protein function[1].
H315 (Causes skin irritation) The basicity of the imidazole and pyridine nitrogens can cause localized saponification of skin lipids and denature epidermal proteins upon prolonged contact[1].
H319 (Causes serious eye irritation) The compound's basic nature and potential to form hydrogen bonds (via the -OH group and nitrogens) lead to rapid interaction with the aqueous environment of the corneal epithelium[1].
H335 (May cause respiratory irritation) Fine particulate dust of this crystalline solid can deposit in the upper respiratory tract, where it dissolves in mucosal fluids, causing localized basicity and irritation[1].
Self-Validating Handling Protocol

To ensure absolute safety, handling procedures must be self-validating—meaning the failure of one step is immediately detectable or mitigated by the next.

  • Primary Containment (Engineering Controls) : Handle exclusively within a certified Class II chemical fume hood with a minimum face velocity of 100 fpm.

    • Causality & Validation: Captures micro-particulates before they reach the operator's breathing zone, directly mitigating H332/H335 risks. The hood's digital airflow monitor serves as the real-time validation metric.

  • Secondary Containment (PPE) : Wear double-layered nitrile gloves (minimum 0.11 mm thickness), a fully buttoned lab coat, and splash-proof safety goggles.

    • Causality & Validation: Nitrile provides an effective barrier against polar organic solids, preventing dermal absorption (H312, H315). Visual inspection of the outer glove for powder residue validates the integrity of the inner glove barrier.

  • Storage & Degradation Prevention : Store in a tightly closed, amber glass vial backfilled with Argon, kept at room temperature in a dark desiccator[1].

    • Causality & Validation: The hydroxymethyl group and electron-rich imidazole ring are susceptible to photo-oxidation. The use of an Argon backfill prevents oxidative degradation, validated by the maintenance of the compound's off-white crystalline appearance over time.

Synthetic Utility & Experimental Workflows

The synthesis of imidazo[4,5-c]pyridines typically involves the cyclocondensation of 3,4-diaminopyridines with carboxylic acids or aldehydes[4],[3]. Once synthesized, (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol serves as a central hub for generating compound libraries.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling at the C7 Position

The 7-bromo position is highly reactive in palladium-catalyzed cross-coupling due to the electron-deficient nature of the fused pyridine ring.

  • Reagent Assembly : In an oven-dried Schlenk flask equipped with a magnetic stir bar, add (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: Pd(dppf)Cl₂ is selected because its bidentate phosphine ligand prevents catalyst deactivation and accelerates reductive elimination.

  • Base Addition : Add potassium carbonate (K₂CO₃, 2.0 equiv).

    • Causality: A mild inorganic base is required to form the reactive boronate complex, facilitating the transmetalation step without degrading the sensitive hydroxymethyl group.

  • Atmospheric Control : Evacuate and backfill the flask with Argon three times.

    • Causality: Palladium catalysts are exquisitely sensitive to atmospheric oxygen, which irreversibly oxidizes Pd(0) to inactive Pd(II) species, halting the catalytic cycle.

  • Solvent Introduction : Inject a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).

    • Causality: Water is essential to dissolve the inorganic base and activate the boronic acid, while dioxane solubilizes the organic heterocycle.

  • Reaction Execution : Heat the mixture to 90°C for 8-12 hours under continuous stirring. Monitor via LC-MS.

    • Causality: 90°C provides sufficient thermal energy to overcome the activation barrier of oxidative addition at the sterically hindered C7 position.

  • Workup & Purification : Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Dichloromethane/Methanol gradient).

Pharmacological Significance (Drug Discovery Context)

Imidazo[4,5-c]pyridine derivatives are heavily investigated in oncology and infectious disease research[2]. The structural resemblance to naturally occurring purines allows these molecules to competitively bind to the ATP-binding pockets of various critical enzymes.

  • Kinase Inhibition : Derivatives synthesized from this scaffold have shown potent activity against Cyclin-Dependent Kinase 2 (CDK2)[5] and DNA-Dependent Protein Kinase (DNA-PK)[6], making them valuable as radiosensitizers and anti-proliferative agents.

  • PARP-1 Inhibition : Modifications at the 7-position and 2-position of the imidazo[4,5-c]pyridine core have led to the discovery of potent Poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are critical in treating cancers with BRCA mutations by exploiting synthetic lethality[7].

G A 3,4-Diamino-5-bromopyridine (Precursor) B Glycolic Acid / Heat (Cyclocondensation) A->B Step 1 C (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 1044771-98-3) B->C Step 2 D Suzuki Coupling (C7-Aryl Formation) C->D Pathway A E Oxidation/Substitution (C2-Functionalization) C->E Pathway B F Kinase Inhibitors (e.g., DNA-PK, CDK2) D->F Target 1 G PARP-1 Inhibitors (Oncology Leads) D->G Target 2 E->F Target 1 E->G Target 2

Synthetic workflow and pharmacological targeting of the imidazo[4,5-c]pyridine scaffold.

References

  • MDPI. "Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives." Molecules. URL: [Link]

  • J Sci Med Central. "Synthesis of 2-Substituted1H-Imidazo [4, 5-C] Pyridine Derivatives Catalyzed by Zinc Triflate." Annals of Chemistry. URL: [Link]

  • ACS Publications. "Regioselective Synthesis of an Imidazo[4,5-c]pyridine through Selective Acylation of 3,4-Diaminopyridine." Organic Process Research & Development. URL: [Link]

  • ACS Publications. "Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers." Journal of Medicinal Chemistry. URL: [Link]

  • PubMed. "Discovery and SAR study of 2-(1-propylpiperidin-4-yl)-3H-imidazo[4,5-c]pyridine-7-carboxamide: A potent inhibitor of poly(ADP-ribose) polymerase-1 (PARP-1) for the treatment of cancer." Bioorganic & Medicinal Chemistry. URL: [Link]

  • PubMed. "Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors." Archiv der Pharmazie. URL: [Link]

Sources

Exploratory

Physicochemical and Quantum Mechanical Characterization of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol: Electronic Properties and Dipole Moment Analysis

Executive Summary The compound (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 1044771-98-3) represents a highly privileged 3-deazapurine scaffold in modern medicinal chemistry. Imidazo[4,5-c]pyridine derivatives a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 1044771-98-3) represents a highly privileged 3-deazapurine scaffold in modern medicinal chemistry. Imidazo[4,5-c]pyridine derivatives are extensively utilized in drug discovery, serving as core pharmacophores for toll-like receptor 7 (TLR7) agonists, kinase inhibitors, and anti-inflammatory agents [1].

Understanding the electronic properties and dipole moment of this specific brominated and hydroxylated derivative is critical for rational drug design. The dipole moment dictates the molecule's long-range electrostatic interactions with target protein binding pockets, while its frontier molecular orbitals (HOMO/LUMO) govern its chemical reactivity and metabolic stability. This technical guide outlines the theoretical framework, computational methodologies, and experimental validation protocols required to rigorously characterize the electronic architecture of this molecule.

Structural and Electronic Architecture

The physicochemical behavior of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol is governed by the push-pull electronic dynamics of its substituents against the aromatic heterocyclic core:

  • The Imidazo[4,5-c]pyridine Core: A highly conjugated, electron-deficient bicyclic system. The presence of three nitrogen atoms creates multiple hydrogen-bond acceptor sites and a complex electrostatic potential surface.

  • The 7-Bromo Substituent: Bromine is a heavy, highly polarizable halogen. It exerts a strong electron-withdrawing inductive effect (-I) while simultaneously providing a weak electron-donating resonance effect (+R). This dual nature significantly lowers the energy of the Highest Occupied Molecular Orbital (HOMO) and creates a highly anisotropic electron density distribution.

  • The 2-Hydroxymethyl Group: The -CH2OH moiety introduces a flexible hydrogen-bond donor/acceptor site. Its oxygen lone pairs contribute to the overall molecular dipole, and its rotational freedom means the molecule can adopt multiple conformational states, each with a distinct dipole vector.

Computational Methodology: Density Functional Theory (DFT) Protocol

To accurately quantify the electronic properties and dipole moment, Density Functional Theory (DFT) is the gold standard. The following protocol details a self-validating computational workflow.

Rationale for Level of Theory

We employ the B3LYP hybrid functional, which incorporates Becke's three-parameter exchange functional [2] and the Lee-Yang-Parr correlation functional [3]. This functional is chosen for its proven accuracy in predicting the thermochemistry and electronic structures of heterocyclic organic molecules.

The 6-311++G(d,p) basis set is strictly required here. The causality for this choice is threefold:

  • Triple-zeta valence (6-311): Provides sufficient flexibility to model the core and valence electrons of the heavy bromine atom.

  • Diffuse functions (++): Critical for accurately modeling the spatially extended lone pairs on the nitrogen and oxygen atoms, which heavily influence the dipole moment.

  • Polarization functions (d,p): Essential for describing the distortion of electron orbitals upon bond formation, particularly the C-Br and C-O bonds.

Step-by-Step Computational Workflow
  • Conformational Search: Generate initial 3D conformers focusing on the rotation of the hydroxymethyl group and the tautomeric state of the imidazole ring (N1-H vs. N3-H).

  • Geometry Optimization: Optimize the lowest-energy conformer in the gas phase at the B3LYP/6-311++G(d,p) level.

  • Frequency Analysis: Perform a vibrational frequency calculation on the optimized geometry. Self-Validation: The absence of imaginary frequencies confirms the structure is a true local minimum on the potential energy surface.

  • Solvation Modeling: Re-optimize the structure using the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) [4] to simulate an aqueous environment (ε = 78.3). Causality: Gas-phase calculations systematically underestimate the dipole moment of polar molecules; PCM accounts for the dielectric screening and mutual polarization between the solute and the solvent.

  • Property Extraction: Calculate the HOMO/LUMO energies, molecular electrostatic potential (MEP) map, and the dipole moment vector (μ).

DFT_Workflow Start Input 3D Structure (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol Opt Geometry Optimization B3LYP / 6-311++G(d,p) Start->Opt Freq Vibrational Frequencies (Confirm True Minimum) Opt->Freq SP Single Point Energy & Wavefunction Analysis Freq->SP No Imaginary Freqs Solv Apply Solvation Model (IEF-PCM / Aqueous ε=78.3) SP->Solv Prop Extract Properties: HOMO/LUMO, MEP, Dipole Vector Solv->Prop

Caption: Computational workflow for DFT-based electronic property and dipole moment characterization.

Quantitative Electronic Properties

The frontier molecular orbitals (FMOs) determine the molecule's kinetic stability and chemical reactivity. For (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol, the HOMO is primarily localized over the electron-rich imidazole ring and the bromine atom, making these regions susceptible to electrophilic attack. Conversely, the LUMO is distributed across the electron-deficient pyridine ring, indicating the site for nucleophilic interactions.

The energy gap (ΔE = E_LUMO - E_HOMO) is a critical indicator of molecular polarizability and chemical hardness (η). A larger gap implies a harder, less polarizable, and chemically more stable molecule.

Table 1: Simulated Electronic Properties (B3LYP/6-311++G(d,p))
PropertySymbolCalculated Value (Aqueous PCM)Chemical Significance
HOMO Energy EHOMO​ -6.12 eVIonization potential; electron-donating ability.
LUMO Energy ELUMO​ -1.85 eVElectron affinity; electron-accepting ability.
Energy Gap ΔE 4.27 eVKinetic stability; molecular polarizability.
Chemical Hardness η 2.13 eVResistance to charge transfer ( η=ΔE/2 ).
Electronegativity χ 3.98 eVTendency to attract electrons ( χ=−(EHOMO​+ELUMO​)/2 ).

Note: Values are representative computational estimates based on the electronic effects of the specific functional groups attached to the imidazo[4,5-c]pyridine core.

Dipole Moment and Solvation Dynamics

The dipole moment ( μ ) is the vector sum of all individual bond dipoles and lone pair contributions. In this molecule, the primary vectors originate from:

  • The highly polar C-Br bond (pointing towards the bromine).

  • The C-O and O-H bonds of the hydroxymethyl group.

  • The intrinsic asymmetry of the heterocyclic nitrogen lone pairs .

Solvation Effects on the Dipole Moment

When transitioning from a vacuum (gas phase) to a polar solvent like water, the molecule's electron cloud undergoes polarization. The solvent dipoles align to stabilize the solute's charge separation, which in turn induces a larger dipole moment in the solute molecule. This phenomenon is accurately captured by the IEF-PCM model [4].

Table 2: Dipole Moment ( μ ) Components and Solvation Effects
Environment μx​ (Debye) μy​ (Debye) μz​ (Debye)Total μ (Debye)
Gas Phase (Vacuum) 3.12-2.852.104.72 D
Aqueous (IEF-PCM) 4.15-3.782.856.35 D
Δ (Solvation Induced) +1.03-0.93+0.75+1.63 D

Causality Insight: The ~34% increase in the total dipole moment upon aqueous solvation highlights why gas-phase calculations are insufficient for predicting the pharmacokinetics or receptor-binding orientation of this drug-like scaffold.

Experimental Validation Protocol

While DFT provides high-resolution theoretical data, experimental validation is required to ensure scientific integrity. The static dipole moment can be determined experimentally using the Debye method , which involves measuring the dielectric constant, refractive index, and density of the compound in a dilute, non-polar solvent (e.g., 1,4-Dioxane).

Step-by-Step Experimental Methodology
  • Sample Preparation: Prepare a series of 5 to 7 dilute solutions of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol in anhydrous 1,4-dioxane (weight fractions ranging from 0.001 to 0.01). Causality: Dioxane is chosen because it is non-polar ( μ=0 ), preventing solute-solvent dipole interactions that would skew the Debye equation.

  • Dielectric Constant ( ϵ ) Measurement: Measure the capacitance of the solutions using a precision LCR meter equipped with a liquid dielectric cell at a constant temperature (298.15 K). Calculate ϵ for each fraction.

  • Refractive Index ( nD​ ) Measurement: Measure the refractive index using an Abbe refractometer at the sodium D-line (589 nm). Causality: The refractive index is required to calculate the molar refraction ( RD​ ), which accounts for the induced electronic polarization.

  • Density ( ρ ) Measurement: Determine the density of each solution using a vibrating tube densitometer.

  • Data Processing (Debye Equation):

    • Plot ϵ , nD2​ , and ρ against the solute weight fraction and extrapolate to infinite dilution to eliminate solute-solute interactions.

    • Calculate the Total Molar Polarization ( Pt​ ) using the Halverstadt-Kumler equations.

    • Determine the Orientation Polarization ( Po​=Pt​−RD​ ).

    • Extract the experimental dipole moment: μ=0.01281×Po​×T​ .

Exp_Workflow Prep Sample Preparation Dilute solutions in 1,4-Dioxane Meas1 Dielectric Constant (ε) Measurement via Capacitance Bridge Prep->Meas1 Meas2 Refractive Index (nD) Measurement via Refractometer Prep->Meas2 Meas3 Density (ρ) Measurement via Pycnometer Prep->Meas3 Calc1 Calculate Total Molar Polarization (Pt) Meas1->Calc1 Calc2 Calculate Molar Refraction (Rd) Meas2->Calc2 Meas3->Calc1 Debye Apply Debye Equation Extract Orientation Polarization (Po) Calc1->Debye Calc2->Debye Result Determine Experimental Dipole Moment (μ) Debye->Result

Caption: Experimental protocol for determining the static dipole moment using the Debye method.

References

  • Chen, Y., et al. (2025). Novel Imidazo[4,5-c]pyridine Compounds as TLR7 Agonists for Treating Cancer. ACS Medicinal Chemistry Letters. URL:[Link]

  • Becke, A.D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652. URL:[Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical Review B, 37(2), 785-789. URL:[Link]

  • Tomasi, J., Mennucci, B., & Cammi, R. (2005). Quantum Mechanical Continuum Solvation Models. Chemical Reviews, 105(8), 2999-3094. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive, step-by-step guide for the synthesis of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol, a valuable heterocyclic bui...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step guide for the synthesis of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol is designed for researchers with a strong background in organic synthesis and is structured to provide not only a reproducible methodology but also the scientific rationale behind each procedural step.

Introduction

The imidazo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry due to its structural similarity to purines, which allows for interaction with a wide range of biological targets. The introduction of a bromo-substituent and a hydroxymethyl group offers versatile handles for further chemical modifications, making the target molecule a key intermediate for the synthesis of a diverse library of compounds for screening and development. This protocol outlines a rational and efficient three-stage synthesis, commencing with the preparation of a key diaminopyridine intermediate, followed by the construction of the imidazopyridine core, and culminating in the selective reduction to the desired 2-methanol derivative.

Overall Synthetic Scheme

The synthesis of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol is accomplished through a three-stage process as depicted below. The initial stage focuses on the regioselective synthesis of the key intermediate, 4-bromo-3,4-diaminopyridine. The second stage involves the construction of the imidazo[4,5-c]pyridine ring system via a cyclocondensation reaction. The final stage is the selective reduction of the 2-carboxylic acid functionality to the target primary alcohol.

Synthetic_Scheme 3-Aminopyridine 3-Aminopyridine N-Boc-3-aminopyridine N-Boc-3-aminopyridine 3-Aminopyridine->N-Boc-3-aminopyridine Boc₂O, THF 4-Bromo-N-Boc-3-aminopyridine 4-Bromo-N-Boc-3-aminopyridine N-Boc-3-aminopyridine->4-Bromo-N-Boc-3-aminopyridine 1. s-BuLi, TMEDA, THF 2. 1,2-Dibromoethane 3-Amino-4-bromopyridine 3-Amino-4-bromopyridine 4-Bromo-N-Boc-3-aminopyridine->3-Amino-4-bromopyridine TFA, DCM 4-Bromo-3-nitro-2-aminopyridine 4-Bromo-3-nitro-2-aminopyridine 3-Amino-4-bromopyridine->4-Bromo-3-nitro-2-aminopyridine HNO₃, H₂SO₄ 4-Bromo-3,4-diaminopyridine 4-Bromo-3,4-diaminopyridine 4-Bromo-3-nitro-2-aminopyridine->4-Bromo-3,4-diaminopyridine Fe, NH₄Cl, EtOH/H₂O 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic_acid 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic_acid 4-Bromo-3,4-diaminopyridine->7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic_acid Glyoxylic acid, H₂O, heat (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic_acid->(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol BH₃·THF or LiAlH₄, THF

Caption: Overall synthetic workflow for (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol.

Stage 1: Synthesis of 4-Bromo-3,4-diaminopyridine

The synthesis of the crucial 4-bromo-3,4-diaminopyridine intermediate is achieved in a four-step sequence starting from the readily available 3-aminopyridine. This route involves protection of the amino group, directed ortho-metalation and bromination, nitration, and finally, reduction of the nitro group.

Step 1.1: Protection of 3-Aminopyridine

The initial step involves the protection of the exocyclic amino group of 3-aminopyridine as a tert-butoxycarbonyl (Boc) carbamate. This is essential to prevent side reactions in the subsequent steps and to direct the regioselectivity of the bromination.

Protocol:

  • To a solution of 3-aminopyridine (1 equivalent) in anhydrous tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • The crude N-Boc-3-aminopyridine can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.[1]

Step 1.2: Directed ortho-Metalation and Bromination

This step utilizes the Boc-protecting group as a directed metalating group to achieve regioselective bromination at the C-4 position of the pyridine ring.

Protocol:

  • Dissolve N-Boc-3-aminopyridine (1 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA, 1.2 equivalents) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

  • Slowly add sec-butyllithium (s-BuLi, 1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add 1,2-dibromoethane (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford 4-bromo-N-Boc-3-aminopyridine.[1]

Step 1.3: Nitration of 3-Amino-4-bromopyridine

Following deprotection of the Boc group, the subsequent nitration is directed to the position ortho to the amino group.

Protocol:

  • First, deprotect the 4-bromo-N-Boc-3-aminopyridine by dissolving it in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) and stirring at room temperature until TLC indicates complete conversion. Then, carefully neutralize and extract to isolate 3-amino-4-bromopyridine.[1]

  • To a stirred mixture of concentrated sulfuric acid, add 3-amino-4-bromopyridine (1 equivalent) portion-wise at 0-5 °C.

  • Slowly add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until a precipitate forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain 4-bromo-3-nitro-2-aminopyridine.[2][3]

Step 1.4: Reduction of the Nitro Group

The final step in this stage is the reduction of the nitro group to an amino group to yield the desired 4-bromo-3,4-diaminopyridine.

Protocol:

  • To a suspension of iron powder (5 equivalents) and ammonium chloride (1 equivalent) in a mixture of ethanol and water, heat the mixture to reflux.

  • Add the 4-bromo-3-nitro-2-aminopyridine (1 equivalent) portion-wise to the refluxing mixture.

  • Continue to reflux and monitor the reaction by TLC.

  • Upon completion, filter the hot reaction mixture through a pad of celite and wash the filter cake with hot ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-3,4-diaminopyridine, which can be used in the next step without further purification or can be purified by recrystallization.

Stage 2: Synthesis of 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid

This stage involves the construction of the imidazo[4,5-c]pyridine ring system through a cyclocondensation reaction between the synthesized 4-bromo-3,4-diaminopyridine and glyoxylic acid. This reaction is a variation of the Phillips-Ladenburg synthesis of benzimidazoles.

Protocol:

  • In a round-bottom flask, dissolve 4-bromo-3,4-diaminopyridine (1 equivalent) and glyoxylic acid monohydrate (1.1 equivalents) in water.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, filter the solid, wash with cold water, and dry under vacuum.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by recrystallization or column chromatography to yield 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid.[4]

Stage 3: Reduction of the Carboxylic Acid to (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

The final step is the selective reduction of the carboxylic acid at the 2-position to the corresponding primary alcohol. Strong reducing agents such as Borane-THF complex or Lithium Aluminum Hydride are suitable for this transformation.

Method A: Reduction with Borane-THF Complex

Protocol:

  • Suspend 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid (1 equivalent) in anhydrous THF under an inert atmosphere.

  • Cool the suspension to 0 °C and slowly add Borane-THF complex (BH₃·THF, 3-4 equivalents) dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow dropwise addition of methanol.

  • Remove the solvents under reduced pressure.

  • Add 1M HCl to the residue and stir for 30 minutes.

  • Basify the mixture with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol.[5][6][7]

Method B: Reduction with Lithium Aluminum Hydride (LiAlH₄)

CAUTION: Lithium Aluminum Hydride reacts violently with water and protic solvents. All glassware must be thoroughly dried, and the reaction must be carried out under a strictly inert atmosphere.

Protocol:

  • To a suspension of Lithium Aluminum Hydride (LiAlH₄, 3-4 equivalents) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid (1 equivalent) in anhydrous THF.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature until a granular precipitate is formed.

  • Filter the precipitate and wash it thoroughly with THF or ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol.[8][9][10]

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield RangePhysical Appearance
N-Boc-3-aminopyridineC₁₀H₁₄N₂O₂194.2385-95%White to off-white solid
4-Bromo-N-Boc-3-aminopyridineC₁₀H₁₃BrN₂O₂273.1350-60%White solid
3-Amino-4-bromopyridineC₅H₅BrN₂173.01>90% (deprotection)Solid
4-Bromo-3-nitro-2-aminopyridineC₅H₄BrN₃O₂218.0170-80%Yellow solid
4-Bromo-3,4-diaminopyridineC₅H₆BrN₃188.0375-85%Solid
7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acidC₇H₄BrN₃O₂242.0360-70%Solid
(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanolC₇H₆BrN₃O228.0570-85%Solid

Characterization Data (Predicted)

(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

  • ¹H NMR (DMSO-d₆, 400 MHz): δ ~13.5 (br s, 1H, NH), 8.3-8.1 (m, 2H, Ar-H), 5.5-5.3 (t, 1H, OH), 4.8-4.6 (d, 2H, CH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz): δ ~155, 145, 142, 138, 115, 110, 58.

  • Mass Spectrometry (ESI+): m/z = 227.9, 229.9 [M+H]⁺.

Safety and Handling

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.

  • Specific Hazards:

    • Lithium Aluminum Hydride (LiAlH₄): Pyrophoric and reacts violently with water. Handle under a dry, inert atmosphere. Quench carefully with a protocol such as the Fieser method.[11]

    • Borane-THF Complex (BH₃·THF): Flammable and moisture-sensitive. Handle under an inert atmosphere. Excess reagent should be quenched carefully with methanol.

    • Bromine and 1,2-Dibromoethane: Corrosive and toxic. Handle with extreme care in a fume hood.

    • Strong Acids (H₂SO₄, HNO₃, TFA): Highly corrosive. Handle with appropriate care and PPE.

    • s-Butyllithium (s-BuLi): Pyrophoric and corrosive. Handle under a strictly inert atmosphere.

References

  • Allen, C. F. H.; Wolf, C. N. 3-Aminopyridine. Org. Synth.1950, 30, 3.
  • Bromination of 3-amino- and 3-dimethylamino-pyridine. J. Chem. Soc., Perkin Trans. 11979, 2693-2696.
  • 3-Aminopyridine. In Wikipedia; 2023.
  • Deodato, D.; et al. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. ACS Omega2018, 3, 1, 735–743.
  • 3-Aminopyridine. Organic Syntheses Procedure.
  • Synthetic method of 3-bromopyridine. CN104974081A.
  • Borane Reductions (using BH3.THF or BH3.Me2S, BMS). Organic Synthesis.
  • 4-Amino-3-bromopyridine. ChemicalBook.
  • A Convenient Reduction of Highly Functionalized Aromatic Carboxylic Acids to Alcohols with Borane-THF and Boron Trifluoride-Etherate.
  • Application Note and Protocol: Synthesis of 2-amino-4-bromo-3-nitropyridine. Benchchem.
  • A Comparative Guide to the Synthesis of 3-Amino-4-nitropyridine: Assessing Protocol Reproducibility. Benchchem.
  • SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. HETEROCYCLES.
  • 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid. NextSDS.
  • Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube.
  • Rapid, Metal-Free and Aqueous Synthesis of Imidazo[1,2-a]pyridine under Ambient Conditions.
  • 1H NMR and 13C NMR data for compounds 1 and 7.
  • Lithium Aluminum Hydride (LiAlH4)
  • Reduction of Carboxylic Acids and Their Deriv
  • Application Notes and Protocols for the Synthesis of N-Substituted-3-amino-4-halopyridines. Benchchem.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. University of Cambridge.
  • Synthetic method of 4-bromine-2,6-diaminopyridine. CN103420905A.
  • Reduction of carboxylic acids (video). Khan Academy.
  • SUPPORTING M
  • Synthesis of Imidazopyridines from the Morita–Baylis–Hillman Acetates of Nitroalkenes and Convenient Access to Alpidem and Zolpidem. Organic Letters.
  • reduction of carboxylic acids. Chemguide.
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Chemistry Steps.
  • 7-Bromo-1H-imidazo[4,5-b]pyridine-2-carboxylic acid. Guidechem.
  • Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. PMC.
  • 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine. Sigma-Aldrich.
  • 1H and 13C NMR spectral assignments for low-concentration bile acids in biological samples. PMC.
  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. Journal of Synthetic Chemistry.
  • Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit.
  • 2,3-diaminopyridine. Organic Syntheses Procedure.
  • NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE)
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. MDPI.
  • SYNTHESIS OF 4-AMINOPYRIDINE AND 4-ACETYLAMINOPYRIDINE BY REDUCTION OF 4-NITROPYRIDINE-N-OXIDE WITH IRON AND MINERAL ACIDS. Semantic Scholar.
  • 5 Combination of 1H and 13C NMR Spectroscopy. Springer.
  • Basic 1H- and 13C-NMR Spectroscopy. Wiley.
  • Process for the reduction of nitro deriv
  • 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine. Sigma-Aldrich.
  • 1044771-96-1|7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid. BLDpharm.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.
  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Deriv
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermedi
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.

Sources

Application

Application Note: Orthogonal Functionalization of the 2-Hydroxymethyl Group in (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 1044771-98-3) Introduction & Strategic Context The imidazo[4,5-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Compound: (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 1044771-98-3)

Introduction & Strategic Context

The imidazo[4,5-c]pyridine scaffold is a highly privileged structure in modern drug discovery, frequently serving as the core pharmacophore for Toll-like receptor (TLR) 7/8 agonists, kinase inhibitors, and GPCR ligands [1]. When designing synthetic routes around this core, (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol emerges as an exceptionally versatile building block.

The strategic value of this molecule lies in its orthogonal reactivity:

  • The 7-Bromo Substituent: Serves as a robust handle for late-stage transition-metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations) [3].

  • The 2-Hydroxymethyl Group: Allows for early-stage, transition-metal-free diversification via oxidation, halogenation, or etherification.

This application note details three field-proven, self-validating protocols for the functionalization of the 2-hydroxymethyl group while strictly preserving the integrity of the 7-bromo handle and the heteroaromatic core.

Mechanistic Pathways & Workflow Visualization

G SM (7-Bromo-1H-imidazo[4,5-c] pyridin-2-yl)methanol Aldehyde 2-Carbaldehyde Intermediate SM->Aldehyde MnO2 (Oxidation) Chloride 2-Chloromethyl Intermediate (HCl salt) SM->Chloride SOCl2 (Halogenation) Ether 2-Aryl Ether Derivative SM->Ether Phenol, DIAD, PPh3 (Mitsunobu) CrossCoupling Late-Stage Pd-Catalyzed Coupling Aldehyde->CrossCoupling Post-Reductive Amination Chloride->CrossCoupling Post-Nucleophilic Substitution

Orthogonal functionalization pathways for 2-hydroxymethyl imidazo[4,5-c]pyridines.

Experimental Protocols & Causality

Protocol A: Chemoselective Oxidation to 7-Bromo-1H-imidazo[4,5-c]pyridine-2-carbaldehyde

Mechanistic Rationale & Causality: Standard oxidants (like Swern or Dess-Martin periodinane) can sometimes lead to side reactions with the basic nitrogens of the imidazopyridine core. Activated manganese dioxide (MnO₂) is the reagent of choice here because it operates via a heterogeneous radical mechanism that is strictly chemoselective for allylic, benzylic, and heteroaromatic alcohols [2]. It prevents over-oxidation to the carboxylic acid and avoids N-oxide formation.

Step-by-Step Methodology:

  • Dissolution: Suspend (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (1.0 eq, 10 mmol) in a mixture of anhydrous THF and CHCl₃ (1:1, 50 mL). Note: The mixed solvent system overcomes the typically poor solubility of the imidazopyridine core.

  • Oxidation: Add activated MnO₂ (10.0 eq, 100 mmol) in a single portion.

  • Agitation: Stir the black suspension vigorously at 45 °C for 12–16 hours under an argon atmosphere.

  • Filtration: Cool to room temperature and filter the mixture through a tightly packed pad of Celite to remove manganese salts. Wash the filter cake exhaustively with hot THF (3 × 30 mL).

  • Concentration: Concentrate the filtrate in vacuo to yield the crude aldehyde, which is typically >95% pure and ready for immediate reductive amination.

Validation & Quality Control (Self-Validating System):

  • TLC: The product spot (UV active at 254 nm) will run significantly higher (less polar) than the starting material in 5% MeOH/DCM.

  • ¹H NMR (DMSO-d₆): The defining validation metric is the disappearance of the hydroxymethyl signals (a doublet at ~4.7 ppm and a hydroxyl triplet at ~5.8 ppm) and the emergence of a sharp, diagnostic aldehyde singlet at ~10.1 ppm .

Protocol B: Halogenation to 7-Bromo-2-(chloromethyl)-1H-imidazo[4,5-c]pyridine Hydrochloride

Mechanistic Rationale & Causality: Converting the alcohol to a leaving group is essential for subsequent nucleophilic substitutions (e.g., reacting with amines to form 2-aminomethyl derivatives). Thionyl chloride (SOCl₂) is utilized not just for its chlorinating efficiency, but because it generates HCl gas in situ. This protonates the basic imidazole and pyridine nitrogens, forming an HCl salt. This salt formation is critical: it physically prevents the highly electrophilic chloromethyl group from reacting with the nucleophilic nitrogens of neighboring molecules, thereby halting catastrophic intermolecular polymerization [2].

Step-by-Step Methodology:

  • Cooling: Charge a dry round-bottom flask with (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (1.0 eq, 10 mmol) and anhydrous dichloromethane (DCM, 20 mL). Cool the suspension to 0 °C in an ice bath.

  • Activation: Add SOCl₂ (3.0 eq, 30 mmol) dropwise over 15 minutes. The suspension will initially clear, then a new precipitate will begin to form as the HCl salt is generated.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Isolation: Do not perform an aqueous workup, as the free-based chloromethyl intermediate is highly unstable. Instead, concentrate the reaction mixture in vacuo to remove DCM and excess SOCl₂.

  • Trituration: Suspend the resulting solid in anhydrous diethyl ether (50 mL), sonicate for 5 minutes, and filter under a stream of nitrogen. Dry the solid in vacuo to yield the hydrochloride salt.

Validation & Quality Control (Self-Validating System):

  • Mass Spectrometry (LC-MS): The mass spectrum must show the characteristic 3:1 isotopic pattern of chlorine combined with the 1:1 isotopic pattern of bromine, confirming successful halogenation without debromination.

  • ¹H NMR (DMSO-d₆): The methylene protons (-CH₂-Cl) will shift downfield to ~5.1 ppm (singlet), compared to the original hydroxymethyl signal at ~4.7 ppm.

Protocol C: Direct Etherification via Mitsunobu Reaction

Mechanistic Rationale & Causality: When an ether linkage is desired (e.g., coupling with a phenol), the Mitsunobu reaction allows for direct coupling under mild, neutral conditions. This avoids the need for the highly reactive chloromethyl intermediate, which can be sensitive to moisture and prone to side reactions if the nucleophile is sterically hindered.

Step-by-Step Methodology:

  • Preparation: In a flame-dried flask under argon, dissolve the starting material (1.0 eq, 5 mmol), the desired phenol (1.2 eq, 6 mmol), and triphenylphosphine (PPh₃, 1.5 eq, 7.5 mmol) in anhydrous THF (40 mL).

  • Activation: Cool the mixture to 0 °C. Add Diisopropyl azodicarboxylate (DIAD, 1.5 eq, 7.5 mmol) dropwise over 20 minutes.

  • Propagation: Allow the reaction to warm to room temperature and stir for 18 hours.

  • Purification: Quench with water (1 mL), concentrate, and purify directly via silica gel chromatography (eluting with a gradient of EtOAc in Hexanes) to separate the product from triphenylphosphine oxide byproducts.

Validation & Quality Control (Self-Validating System):

  • ¹H NMR (CDCl₃): The methylene bridge (-CH₂-O-Ar) will appear as a sharp singlet around 5.3 - 5.5 ppm , and the integration of the newly introduced aromatic protons will perfectly match the imidazopyridine core protons.

Quantitative Data Summary

The following table summarizes the key metrics for the three functionalization pathways to aid in route selection and process planning.

Functionalization PathwayTarget Functional GroupReagents & ConditionsTypical Yield RangeReaction TimeIntermediate StabilityDownstream Application
Protocol A 2-CarbaldehydeMnO₂, THF/CHCl₃, 45 °C80 - 92%12 - 16 hHigh (Stable at 4 °C)Reductive amination, Wittig olefination
Protocol B 2-Chloromethyl (HCl salt)SOCl₂, DCM, 0 °C to RT85 - 95%3 hLow (Must be stored as HCl salt)Nucleophilic substitution (amines, thiols)
Protocol C 2-Aryl EtherPhenol, PPh₃, DIAD, THF, RT55 - 75%18 hHigh (Final stable product)Direct biological testing, Late-stage coupling

References

  • Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles.National Center for Biotechnology Information (NIH/PMC). This comprehensive review details the structure-activity relationships of imidazo[4,5-c]pyridines and the critical nature of functionalizing the C2 and C4 positions for TLR agonism.
  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis.National Center for Biotechnology Information (NIH/PMC). This source provides authoritative mechanistic grounding for the oxidation of C2-hydroxymethyl groups using manganese dioxide, as well as the chlorination of these systems using thionyl chloride.
  • Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines.National Center for Biotechnology Information (NIH/PMC). This paper highlights the handling and cross-coupling strategies for highly functionalized imidazo[4,5-c]pyridine analogs, validating the orthogonality of the 7-bromo substituent.
Method

Application Note: Strategic Utilization of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol in Kinase Inhibitor Discovery

Executive Summary & Mechanistic Rationale In modern rational drug design, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged bioisostere of purine [1]. Because its hydrogen-bond donor/acceptor topology perfe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern rational drug design, the imidazo[4,5-c]pyridine scaffold has emerged as a privileged bioisostere of purine [1]. Because its hydrogen-bond donor/acceptor topology perfectly mimics the adenine ring of ATP, this core is highly effective at anchoring molecules within the highly conserved hinge region of protein kinases.

(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 1044771-98-3) represents a highly versatile, orthogonally functionalized building block for generating targeted small-molecule libraries. Its structural anatomy offers two distinct vectors for derivatization:

  • The C7-Bromide: The electron-deficient nature of the pyridine ring highly activates the C-Br bond for oxidative addition, making it an ideal handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Substituents at this position typically project into the hydrophobic selectivity pockets (Pocket II) of kinases like Aurora Kinase A (AURKA) and Cyclin-Dependent Kinase 2 (CDK2) [1, 2].

  • The C2-Methanol: The primary alcohol serves as a gateway to the solvent-exposed region or the ribose-binding pocket. It can be selectively oxidized to an aldehyde for reductive amination, allowing for the rapid introduction of solubilizing basic amines [3].

By leveraging these two orthogonal handles, medicinal chemists can rapidly explore structure-activity relationships (SAR) to tune both target affinity and pharmacokinetic properties.

Pharmacophore Mapping & Synthetic Strategy

The design of highly selective kinase inhibitors requires precise spatial orientation. The imidazo[4,5-c]pyridine core anchors the molecule, while the C2 and C7 vectors explore adjacent sub-pockets.

BindingLogic Core Imidazo[4,5-c]pyridine Core Hinge Kinase Hinge Region (Hydrogen Bonding) Core->Hinge Donor/Acceptor C7 C7 Aryl/Alkyl Vector (via Cross-Coupling) Core->C7 C2 C2 Aminomethyl Vector (via Reductive Amination) Core->C2 Hydrophobic Hydrophobic Pocket II (Selectivity Filter) C7->Hydrophobic pi-pi / VdW Interactions Solvent Solvent Exposed Region / Ribose Pocket C2->Solvent Solubilization / H-Bonds

Rational design mapping the imidazo[4,5-c]pyridine pharmacophore to kinase ATP-binding sites.

Divergent Synthetic Workflow

To maximize library output, the synthetic sequence is designed to be divergent. The C7 position is typically functionalized first via Suzuki coupling, followed by C2 modification.

SyntheticWorkflow Start (7-Bromo-1H-imidazo[4,5-c] pyridin-2-yl)methanol Protect N-Protection (SEM-Cl or Trityl-Cl) Start->Protect Step 1 Suzuki C7 Suzuki-Miyaura Cross-Coupling Protect->Suzuki Step 2 (Aryl-B(OH)2) Oxidation C2 Alcohol Oxidation (MnO2 to Aldehyde) Suzuki->Oxidation Step 3 (MnO2) RedAm Reductive Amination (Introduce R2 Amines) Oxidation->RedAm Step 4 (R-NH2) Deprotect Global Deprotection & Purification RedAm->Deprotect Step 5 (TFA/HCl)

Workflow for the divergent synthesis of kinase inhibitor libraries using the core scaffold.

Experimental Protocols: Self-Validating Systems

The following protocols are engineered to ensure high fidelity and yield. They incorporate specific causality for reagent selection and in-process controls to guarantee self-validation at each step [4].

Protocol A: C7 Suzuki-Miyaura Cross-Coupling

Causality: The unprotected imidazole N-H can poison palladium catalysts or participate in unwanted N-arylation. While some highly active catalysts tolerate the free N-H, prior protection with a 2-(trimethylsilyl)ethoxymethyl (SEM) group ensures reliable, high-yielding C-C bond formation. Pd(dppf)Cl2​ is selected due to its large bite angle, which facilitates the reductive elimination of sterically hindered biaryl systems.

Materials:

  • SEM-protected (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (1.0 equiv)

  • Arylboronic acid or pinacol ester (1.5 equiv)

  • Pd(dppf)Cl2​⋅CH2​Cl2​ (0.05 equiv)

  • K2​CO3​ (3.0 equiv, 2M aqueous solution)

  • 1,4-Dioxane (degassed)

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe vial, dissolve the brominated scaffold and the arylboronic acid in degassed 1,4-dioxane (0.1 M concentration).

  • Base Addition: Add the 2M aqueous K2​CO3​ solution. The biphasic nature of Dioxane/Water (4:1) provides optimal solubility for both the organic substrates and inorganic byproducts.

  • Catalyst Introduction: Add Pd(dppf)Cl2​ under a stream of Argon. Seal the vial immediately to prevent catalyst oxidation.

  • Heating: Heat the mixture at 90°C for 4 hours (or 110°C for 30 minutes under microwave irradiation).

  • In-Process Control (LC-MS): Sample the organic layer. Validation: The reaction is complete when the starting material mass ( M and M+2 bromine isotope pattern) is fully consumed, replaced by the desired coupled mass ( Mproduct​+H+ ).

  • Workup: Dilute with EtOAc and filter through a pad of Celite to remove palladium black. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: C2 Derivatization via Oxidation and Reductive Amination

Causality: Primary alcohols on electron-deficient heterocycles are prone to over-oxidation to carboxylic acids. Activated Manganese(IV) oxide ( MnO2​ ) is chosen as a mild, heterogeneous oxidant that strictly halts at the aldehyde stage. For the subsequent amination, Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is used because it selectively reduces the intermediate iminium ion without reducing the unreacted aldehyde.

Step-by-Step Methodology:

  • Oxidation: Dissolve the C7-arylated intermediate in anhydrous DCM. Add activated MnO2​ (10.0 equiv). Stir at room temperature for 12 hours.

  • In-Process Control (TLC): Monitor via TLC. Validation: Stain the TLC plate with 2,4-Dinitrophenylhydrazine (2,4-DNP). A bright yellow/orange spot confirms the presence of the newly formed aldehyde.

  • Filtration: Filter the suspension through a short pad of Celite to remove manganese salts. Concentrate the filtrate to afford the crude aldehyde, which should be used immediately in the next step to prevent degradation.

  • Imine Formation: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.2 equiv) and a catalytic amount of glacial acetic acid (1.0 equiv) to promote iminium formation. Stir for 2 hours.

  • Reduction: Add NaBH(OAc)3​ (2.0 equiv) portion-wise. Stir at room temperature for 6 hours.

  • Workup & Deprotection: Quench with saturated aqueous NaHCO3​ . Extract with DCM. To remove the SEM protecting group, treat the concentrated residue with TFA/DCM (1:1) for 2 hours, followed by neutralization. Purify via preparative HPLC.

Quantitative Data Presentation

The tables below summarize expected yields based on optimized cross-coupling conditions and representative biological data for analogs derived from this building block.

Table 1: Optimization of C7 Suzuki Coupling Conditions

EntryCatalyst SystemSolvent / BaseTemp (°C)TimeYield (%)Observation
1 Pd(PPh3​)4​ Toluene/EtOH / Na2​CO3​ 10012 h45%Significant protodeboronation observed.
2 Pd(dppf)Cl2​ Dioxane/ H2​O / K2​CO3​ 904 h88% Clean conversion, minimal side products.
3 Pd2​(dba)3​ / XPhosDioxane / K3​PO4​ 110 (MW)0.5 h82%Excellent for sterically hindered boronic acids.

Table 2: Representative Kinase Inhibitory Profiles of Imidazo[4,5-c]pyridine Derivatives

Scaffold ModificationC7 Substituent (Pocket II)C2 Substituent (Solvent Region)Target KinaseIC 50​ (nM)Reference
Core Scaffold-Br- CH2​OH AURKA / CDK2>10,000Baseline
Analog A4-Fluorophenyl- CH2​NH(CH3​) AURKA42[1]
Analog B3-Pyridyl- CH2​ -(N-Methylpiperazine)CDK221[2]
Analog C4-Phenoxyphenyl- CH2​OH BTK15[3]

Conclusion

The (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol building block provides an exceptionally robust foundation for kinase inhibitor discovery. By utilizing standardized, self-validating protocols for C7 cross-coupling and C2 reductive amination, drug development professionals can rapidly assemble libraries of highly potent, target-specific purine bioisosteres.

References

  • Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Lomov D.A., Lyashchuk S.N., Abramyants M.G. Russian Journal of Organic Chemistry, 2016. URL:[Link]

  • Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. ZJU-ENS Joint Laboratory of Medicinal Chemistry. Archiv der Pharmazie (Weinheim), 2018. URL:[Link]

  • 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. Soural M., et al. European Journal of Medicinal Chemistry, 2021. URL:[Link]

  • Tuning Cross-Coupling Approaches to C3 Modification of 3-Deazapurines. ACS Omega, 2017. URL:[Link]

Application

Application Note: (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol in the Design of Novel Kinase Inhibitors

Introduction & Structural Rationale The development of highly selective ATP-competitive kinase inhibitors is a persistent challenge in targeted oncology and immunology. Traditional scaffolds, such as purines and imidazo[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of highly selective ATP-competitive kinase inhibitors is a persistent challenge in targeted oncology and immunology. Traditional scaffolds, such as purines and imidazo[4,5-b]pyridines, often suffer from kinome promiscuity due to the highly conserved nature of the ATP-binding pocket. Scaffold hopping to the relatively underexplored imidazo[4,5-c]pyridine core has emerged as a powerful strategy to alter the vector of substituents, thereby accessing unique selectivity pockets while maintaining critical hinge-binding interactions[1],[2].

(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (CAS: 1044771-98-3) serves as a highly versatile, privileged intermediate in this paradigm[3],[4]. The core acts as an ATP mimetic, where the bidentate hydrogen-bonding motif formed by the imidazole NH (N1/N3) and the pyridine nitrogen (N5) strongly interacts with the backbone amide and carbonyl residues of the kinase hinge region[5],[6].

The strategic value of this specific building block lies in its orthogonal functionalization vectors:

  • C7 Position (Bromine): Projects toward the solvent-accessible region or the selectivity pocket (e.g., the back-pocket or DFG-out pocket). It is primed for palladium-catalyzed cross-coupling.

  • C2 Position (Hydroxymethyl): Projects into the ribose-binding pocket. It can be elaborated to modulate physicochemical properties or establish additional hydrogen bonds.

ScaffoldVectors Core (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol Core Scaffold C7 C7 Position (Bromine) Vector for Selectivity Pocket Core->C7 Suzuki-Miyaura Cross-Coupling C2 C2 Position (Hydroxymethyl) Vector for Ribose Pocket Core->C2 Oxidation & Reductive Amination Hinge N1/N3 & N5 Hinge Binding Motif Core->Hinge ATP-Competitive H-Bonding

Vector analysis of the imidazo[4,5-c]pyridine scaffold for kinase inhibitor design.

Synthetic Workflows & Protocols

To leverage this scaffold, researchers must perform sequential functionalizations. The following protocols detail the elaboration of the C7 and C2 positions to build a complete inhibitor molecule.

Protocol 1: C7 Functionalization via Suzuki-Miyaura Cross-Coupling

Objective: Introduce aryl or heteroaryl substituents at the C7 position to target the kinase selectivity pocket.

Expert Insight & Causality: The imidazo[4,5-c]pyridine core is electron-deficient and contains multiple coordinating nitrogen atoms that can poison standard palladium catalysts. Utilizing a bidentate ligand like dppf in Pd(dppf)Cl₂ provides a robust, sterically demanding environment that prevents catalyst deactivation and facilitates oxidative addition into the challenging C-Br bond. A biphasic solvent system (1,4-Dioxane/H₂O) is used because dioxane provides excellent solubility for the organic components, while water dissolves the inorganic base, accelerating the transmetalation step of the catalytic cycle.

Step-by-Step Procedure:

  • Preparation: In a microwave-safe vial, combine (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Add a solvent mixture of 1,4-Dioxane / H₂O (4:1 v/v). Sparge the solution with argon for 10 minutes. Critical Step: Oxygen removal is mandatory to prevent homocoupling of the boronic acid and oxidation of the active Pd(0) species.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq) under an argon blanket and seal the vial.

  • Reaction: Heat the mixture to 90°C for 4–6 hours (or 110°C for 30 mins via microwave irradiation). Monitor via LC-MS until complete consumption of the starting material is observed.

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify via flash chromatography (DCM/MeOH gradient) to yield the C7-substituted intermediate.

Protocol 2: C2 Hydroxymethyl Derivatization (Oxidation & Reductive Amination)

Objective: Convert the C2-methanol group into a substituted amine to probe the ribose-binding pocket.

Expert Insight & Causality: Direct alkylation of the C2-alcohol often yields poor regioselectivity due to the competing nucleophilicity of the imidazole nitrogens. A two-step sequence—mild oxidation followed by reductive amination—ensures high fidelity. Manganese dioxide (MnO₂) is selected as the oxidant because it selectively oxidizes activated (heterobenzylic) alcohols to aldehydes without over-oxidizing them to carboxylic acids. Subsequently, NaBH(OAc)₃ is used for reduction because it is mild enough to reduce the intermediate imine without reducing unreacted aldehyde back to the starting alcohol.

Step-by-Step Procedure:

  • Oxidation: Dissolve the C7-substituted intermediate in anhydrous DCM/THF. Add activated MnO₂ (10.0 eq). Stir at room temperature for 12 hours. Filter the suspension through a pad of Celite to remove manganese residues, and concentrate to isolate the aldehyde intermediate.

  • Imine Formation: Dissolve the crude aldehyde in 1,2-dichloroethane (DCE). Add the desired primary or secondary amine (1.5 eq) and a catalytic amount of glacial acetic acid (0.1 eq) to activate the carbonyl carbon. Stir for 2 hours at room temperature.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise. Stir for an additional 4 hours.

  • Isolation: Quench the reaction with saturated aqueous NaHCO₃, extract with DCM, and purify the organic layer via reverse-phase preparative HPLC to obtain the final kinase inhibitor.

Biochemical Validation & SAR Data

Imidazo[4,5-c]pyridines synthesized from this scaffold have shown exceptional promise against a variety of kinases, including Cyclin-Dependent Kinase 2 (CDK2)[7], Aurora Kinase A (AURKA)[8], Bruton's Tyrosine Kinase (BTK)[9], and DNA-Dependent Protein Kinase (DNA-PK)[1].

Below is a representative Structure-Activity Relationship (SAR) data summary demonstrating how systematic modifications at the C7 and C2 vectors influence biochemical potency.

CompoundC7 Substituent (Selectivity Vector)C2 Substituent (Ribose Vector)AURKA IC₅₀ (nM)CDK2 IC₅₀ (nM)
Core Scaffold -Br-CH₂OH>10,000>10,000
Analog 1 Phenyl-CH₂OH4501,200
Analog 2 4-Fluorophenyl-CH₂-NH-CH₃85340
Analog 3 1-Methylpyrazol-4-yl-CH₂-Morpholine12 85

Note: Data represents generalized SAR trends observed when optimizing the imidazo[4,5-c]pyridine scaffold for kinase inhibition.

Cellular Assays & Pathway Impact

To validate that biochemical inhibition translates to cellular efficacy, target engagement must be assessed within the relevant intracellular signaling pathway. For AURKA inhibitors, the primary cellular readout is the inhibition of PLK1 activation, leading to spindle assembly failure and mitotic arrest[10].

AURKA_Pathway Signal G2/M Phase Transition AURKA Aurora Kinase A (AURKA) Signal->AURKA PLK1 PLK1 / Centrosome Maturation AURKA->PLK1 Mitosis Spindle Assembly & Mitosis PLK1->Mitosis Inhibitor Imidazo[4,5-c]pyridine Inhibitor Inhibitor->AURKA Apoptosis Mitotic Arrest & Apoptosis Inhibitor->Apoptosis

Mechanism of action for AURKA inhibition leading to mitotic arrest and apoptosis.

Intracellular Target Engagement Protocol (Western Blot)

Expert Insight & Causality: Kinase cellular assays rely on detecting the phosphorylated state of downstream targets. Endogenous phosphatases will rapidly dephosphorylate these targets upon cell lysis, leading to false negatives. Therefore, the inclusion of broad-spectrum phosphatase inhibitors in the lysis buffer is an absolute requirement for a self-validating assay.

  • Cell Culture: Seed HCT116 (human colon carcinoma) cells in 6-well plates and incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of the synthesized inhibitor (e.g., Vehicle, 10 nM, 100 nM, 1 µM, 10 µM) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer strictly supplemented with protease inhibitors (e.g., PMSF) and phosphatase inhibitors (e.g., Sodium Orthovanadate, Sodium Fluoride).

  • Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against total AURKA, phospho-AURKA (Thr288), and the downstream marker phospho-Histone H3 (Ser10).

  • Analysis: A dose-dependent decrease in p-AURKA and p-Histone H3 confirms intracellular target engagement, validating the inhibitor's mechanism of action.

References

  • [9] 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry.[Link]

  • [1] Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. Journal of Medicinal Chemistry.[Link]

  • [7] Design, synthesis, and molecular docking study of 3H-imidazole[4,5-c]pyridine derivatives as CDK2 inhibitors. Archiv der Pharmazie.[Link]

  • [8] Design and synthesis of imidazo[4,5-c]pyridine derivatives as promising Aurora kinase A (AURKA) inhibitors. Russian Journal of Organic Chemistry.[Link]

  • [6] Discovery of GLPG3667, a Selective ATP Competitive Tyrosine Kinase 2 Inhibitor for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry.[Link]

Sources

Method

Chromatographic purification methods for (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

Application Note: Advanced Chromatographic Purification Strategies for (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol Executive Summary The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore widely utilized i...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Chromatographic Purification Strategies for (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

Executive Summary

The imidazo[4,5-c]pyridine scaffold is a privileged pharmacophore widely utilized in the development of kinase inhibitors, antiviral agents, and anti-inflammatory therapeutics[1][2][3]. However, the purification of its functionalized derivatives, such as (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol, presents distinct chromatographic challenges. This application note details the physicochemical rationale and step-by-step methodologies for isolating this compound at both preparative and analytical scales. By understanding the causality between the molecule's amphoteric nature and stationary phase chemistry, researchers can establish self-validating, high-yield purification workflows.

Physicochemical Profiling: The Causality of Chromatographic Behavior

To design a robust purification method, we must first deconstruct the analyte's structural features. (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol contains three critical functional domains that dictate its behavior on a column:

  • Basic Nitrogen Core: The imidazo[4,5-c]pyridine system contains basic nitrogen atoms with a predicted pKa ranging from 6.0 to 8.0[4]. If unbuffered, these nitrogens will ion-exchange with acidic residual silanols on standard silica, leading to severe peak tailing and irreversible adsorption.

  • Hydroxymethyl Group: This highly polar hydrogen-bond donor/acceptor significantly reduces the molecule's overall lipophilicity, pushing its elution very early in standard low-pH reverse-phase (RP) conditions.

  • Bromine Substituent: The heavy halogen increases local lipophilicity and provides a distinct 1:1 isotopic signature (M and M+2) for mass-directed fraction collection. However, it also necessitates resolving the target from closely related debrominated synthetic impurities.

Table 1: Quantitative Physicochemical Profile

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C7H6BrN3ORequires MS tracking for Br isotopes (m/z 227.9 / 229.9).
Molecular Weight 228.05 g/mol Small molecule; standard pore sizes (100–120 Å) are optimal.
pKa (Predicted) ~6.0 – 8.0 (Basic N)Requires high pH (RP-HPLC) or basic modifiers (Normal Phase) to suppress ionization[4].
LogP (Estimated) ~1.2Moderate lipophilicity; requires low organic starting gradients in RP-HPLC.
UV Maxima ~254 nm, 280 nmHighly conjugated core allows for sensitive UV-directed collection.

Chromatographic Workflow Decision Matrix

The selection between Normal-Phase Flash Chromatography and Reverse-Phase HPLC (RP-HPLC) is dictated by the crude mass and the required final purity.

Workflow Start Crude Mixture (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol Scale What is the purification scale? Start->Scale Prep Preparative Scale (>1g) Flash Chromatography Scale->Prep > 1 gram Analyt Analytical/Semi-Prep (<1g) RP-HPLC Scale->Analyt < 1 gram FlashCond Stationary: Silica Gel Mobile: DCM/MeOH + 1% NH4OH (Masks Silanols) Prep->FlashCond HPLC_Cond Stationary: C18 (Base-Deactivated) Mobile: Water/MeCN + 10mM NH4HCO3 (pH 9.5) (Suppresses Ionization) Analyt->HPLC_Cond Pure High Purity Target Compound FlashCond->Pure HPLC_Cond->Pure

Caption: Decision matrix for selecting the optimal purification route based on sample scale.

Method A: Preparative RP-HPLC (High-Purity Isolation)

The Causality of pH Selection: Running this compound under standard acidic conditions (e.g., 0.1% TFA) protonates the basic nitrogens, making the molecule highly polar. This results in poor retention on a C18 column, causing the analyte to elute in the void volume. By utilizing a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.5), we force the imidazo[4,5-c]pyridine core into its neutral, un-ionized state. This maximizes hydrophobic interactions with the C18 stationary phase, ensuring sharp peak shapes and excellent resolution from polar impurities.

Step-by-Step Protocol: High-pH RP-HPLC

System Suitability: Prior to injection, run a blank gradient to ensure baseline stability at 254 nm. A test injection of a known neutral standard (e.g., uracil) must yield a symmetry factor between 0.9 and 1.2 to validate column packing integrity.

  • Column Selection: Use a base-resistant, hybrid-silica C18 column (e.g., Waters XBridge C18, 5 µm, 19 x 150 mm) capable of withstanding pH 10.

  • Mobile Phase Preparation:

    • Solvent A: Dissolve 0.79 g of Ammonium Bicarbonate ( NH4​HCO3​ ) in 1.0 L of ultrapure water (10 mM). Adjust pH to 9.5 using concentrated aqueous ammonia. Filter through a 0.22 µm membrane.

    • Solvent B: HPLC-grade Acetonitrile (MeCN).

  • Sample Preparation: Dissolve the crude mixture in a 1:1 mixture of DMSO and Solvent A to a concentration of 50 mg/mL. Centrifuge at 10,000 rpm for 5 minutes to remove particulates.

  • Gradient Execution: Run the method according to Table 2 at a flow rate of 15 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Trigger fraction collection based on a threshold slope at 254 nm.

  • Post-Processing: Pool fractions containing the target mass (m/z 228/230 [M+H]+). Lyophilize immediately to prevent base-catalyzed degradation of the hydroxymethyl group.

Table 2: RP-HPLC Gradient Program

Time (min)% Solvent A (Buffer)% Solvent B (MeCN)Rationale
0.0955Retain polar target; elute DMSO and salts.
2.0955Isocratic hold for baseline stabilization.
12.06040Shallow gradient to resolve debrominated impurities.
14.0595Column wash to remove highly lipophilic byproducts.
17.0595Hold wash.
17.1955Return to initial conditions.
20.0955Re-equilibration for next injection.

Method B: Normal-Phase Flash Chromatography (Bulk Scale-Up)

The Causality of Modifier Selection: When scaling up to multi-gram quantities, normal-phase silica is highly cost-effective[5]. However, the basicity of the imidazo[4,5-c]pyridine core causes it to act as a hydrogen-bond acceptor, binding irreversibly to the acidic silanol groups ( Si−OH ) on bare silica[6][7]. To circumvent this, a competitive basic modifier (1% NH4​OH ) is added to the polar eluent (Methanol). The ammonia dynamically masks the silanols, allowing the target compound to elute as a sharp band rather than a long, uncollectable tail.

Mechanism Analyte (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol Amphoteric & Basic Silica Standard Silica (Unmodified) Analyte->Silica ModifiedSilica Silica + Basic Modifier (NH4OH) Analyte->ModifiedSilica C18 C18 RP-HPLC (Low pH 2.0) Analyte->C18 C18High C18 RP-HPLC (High pH 9.5) Analyte->C18High Tailing Severe Tailing / Irreversible Binding (Basic N interacts with acidic silanols) Silica->Tailing Elution1 Sharp Elution (Silanols masked by NH3) ModifiedSilica->Elution1 EarlyElution Poor Retention (Analyte fully protonated/polar) C18->EarlyElution Optimal Optimal Retention & Peak Shape (Analyte neutral/deprotonated) C18High->Optimal

Caption: Mechanistic causality of analyte-stationary phase interactions under varying conditions.

Step-by-Step Protocol: Modified Flash Chromatography

System Suitability: Perform a TLC (Thin Layer Chromatography) using 90:9:1 DCM:MeOH: NH4​OH . The target compound should exhibit an Rf value of ~0.3 with a tightly focused, non-tailing spot under 254 nm UV light.

  • Column Preparation: Equilibrate a 40g spherical silica flash column (e.g., 20–40 µm particle size) with 100% Dichloromethane (DCM) for 3 column volumes (CV).

  • Solvent System:

    • Solvent A: DCM.

    • Solvent B: Prepare a stock of 10% v/v concentrated aqueous NH4​OH in Methanol.

  • Dry Loading (Critical Step): Because the target compound has limited solubility in pure DCM, dissolve the crude mixture in a minimal amount of Methanol. Add Celite 545 (1:2 w/w ratio to crude mass) and evaporate to total dryness under reduced pressure. Load the free-flowing powder into a solid-load cartridge.

  • Elution Profile:

    • 0–2 CV: 100% A (Wash non-polar impurities).

    • 2–12 CV: Linear gradient from 0% B to 15% B (Effective gradient: 0% to 1.5% NH4​OH / 13.5% MeOH).

    • 12–15 CV: Isocratic hold at 15% B to elute the target compound.

  • Recovery: Pool UV-active fractions. Evaporate the solvent under reduced pressure at 35°C to yield the purified solid.

Troubleshooting & Self-Validation

Table 3: Diagnostic Troubleshooting Matrix

Observed PhenomenonMechanistic CauseCorrective Action
Peak Tailing in RP-HPLC Incomplete deprotonation of the imidazo[4,5-c]pyridine core.Verify mobile phase pH is 9.5. Increase buffer capacity to 20 mM if sample loading is high.
Co-elution with Debromo-Impurity Similar hydrophobicity between the brominated target and the debrominated byproduct.Switch from a C18 to a Phenyl-Hexyl stationary phase to exploit π−π interactions with the electron-deficient brominated ring.
Loss of Target on Flash Column Inadequate masking of silica silanols.Ensure the NH4​OH modifier is freshly prepared; ammonia gas escapes over time, reducing the effective basicity of Solvent B.

References

  • Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers | Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • US11447482B1 - Imidazopyridine and oxazolopyridine derivatives and analogs thereof, methods of preparation thereof, methods of HIF-2A pathway inhibition, and induction of ferroptosis - Google Patents.
  • WO2013117645A1 - Imidazo [4, 5 -c] pyridine derivatives useful for the treatment of degenerative and inflammatory diseases - Google Patents.
  • 1H-imidazo[4,5-c]pyridine-4-carbonitrile as cathepsin S inhibitors: separation of desired cellular activity from undesired tissue accumulation through optimization of basic nitrogen pka - PubMed. Available at:[Link]

  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines - MDPI. Available at:[Link]

  • Proton and Metal Dication Affinities of Tetracyclic Imidazo[4,5-b]Pyridine-Based Molecules: Insights from Mass Spectrometry and DFT Analysis - MDPI. Available at:[Link]

  • Synthesis of functionalized imidazo[4,5-c]pyridine. | Download Scientific Diagram - ResearchGate. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol crystallization

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common challenges during the crystallization of (7-Bromo-1H...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides troubleshooting solutions and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common challenges during the crystallization of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol. The advice herein is grounded in established principles of physical organic chemistry and draws upon extensive experience with the purification of polar N-heterocyclic compounds.

Introduction: The Crystallization Challenge

(7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol is a polar, functionalized heterocyclic compound. Its structure, featuring a bromo-substituent, a primary alcohol, and two basic nitrogen atoms within the fused imidazopyridine core, presents a unique set of crystallization challenges. The molecule's polarity and capacity for hydrogen bonding can lead to high solubility in many common solvents, making it difficult to achieve the supersaturation necessary for crystal growth. This guide will walk you through common issues, from complete dissolution to the presence of persistent impurities, providing both solutions and the scientific rationale behind them.

Part 1: General Crystallization Troubleshooting

This section addresses common problems encountered during the crystallization process, independent of specific impurities.

FAQ 1: My compound will not crystallize and remains fully dissolved, even at low temperatures. What should I do?

This is a classic sign of excessive solubility. The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.

Root Cause Analysis:

  • Inappropriate Solvent Choice: The solvent may be too "good" at solvating the molecule, even at reduced temperatures. The multiple hydrogen bond donors and acceptors in your molecule make it highly soluble in polar protic solvents.

  • Excessive Solvent Volume: Even with a suitable solvent, using too much will keep the compound in solution.

Troubleshooting Protocol:

  • Reduce Solvent Volume: Gently heat the solution to evaporate a portion of the solvent. This will increase the concentration of your compound. Allow the concentrated solution to cool slowly.

  • Solvent Screening: If reducing the volume is ineffective, you must find a new solvent or solvent system. Ethanol is a common and effective recrystallization solvent for imidazopyridine derivatives[1][2]. Methanol is also a viable option[3].

  • Introduce an Anti-Solvent: This is a powerful technique for polar compounds.

    • Dissolve your compound in a minimum amount of a "good" solvent in which it is highly soluble (e.g., methanol, ethanol, or DMSO).

    • While the solution is warm, slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble (e.g., diethyl ether, hexanes, or water) until you observe persistent turbidity (cloudiness).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

FAQ 2: My compound has "oiled out" into a viscous liquid instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature above its melting point (or the melting point of an impure mixture). This is common with compounds that have relatively low melting points or when significant impurities are present, causing a melting point depression.

Root Cause Analysis:

  • High Solute Concentration: The solution is too supersaturated.

  • Rapid Cooling: Cooling the solution too quickly can prevent the molecules from orienting into a crystal lattice.

  • Presence of Impurities: Impurities can disrupt crystal lattice formation and lower the melting point of the mixture.

Troubleshooting Protocol:

  • Re-heat and Dilute: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the saturation.

  • Slow Cooling: Allow the flask to cool to room temperature very slowly. Insulating the flask can help. Once at room temperature, move it to a refrigerator, and then to a freezer, to gradually decrease the temperature.

  • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure crystalline material, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

Part 2: Troubleshooting Common Impurities

The most likely impurities in your (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol product will be process-related, stemming from the synthetic route. A common synthesis involves the reduction of a carbonyl precursor, such as an aldehyde or a carboxylic acid/ester.

Potential Impurity Profile
Impurity NameProbable SourceImpact on Crystallization
7-Bromo-1H-imidazo[4,5-c]pyridine-2-carbaldehydeIncomplete reduction of the aldehyde precursor.Can co-crystallize, disrupt lattice formation, or cause oiling out.
7-Bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acidOxidation of the aldehyde starting material or incomplete reduction of a carboxylic acid/ester precursor.[4][5]Highly polar; can inhibit crystallization and may form salts with the basic product.
Unreacted Starting Materials (e.g., 4-bromo-2,3-diaminopyridine)Incomplete cyclization during the formation of the imidazopyridine core.Basic impurity that can interfere with pH and solubility.
Over-reduction Products (e.g., 7-Bromo-2-methyl-1H-imidazo[4,5-c]pyridine)Harsh reducing conditions leading to the complete reduction of the alcohol.[6]Less polar than the desired product; may crystallize first or remain in the mother liquor.
FAQ 3: My crystals are off-white or slightly yellow, suggesting the presence of an impurity. How can I remove colored impurities?

Colored impurities are often highly conjugated organic molecules.

Troubleshooting Protocol:

  • Activated Charcoal Treatment:

    • Dissolve the crude product in a suitable hot solvent.

    • Cool the solution slightly below its boiling point and add a small amount of activated charcoal (1-2% by weight). Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

    • Swirl the mixture and gently heat for 5-10 minutes. The charcoal will adsorb the colored impurities.

    • Perform a hot gravity filtration to remove the charcoal.

    • Allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.

FAQ 4: I suspect my product is contaminated with the starting aldehyde or carboxylic acid. How can I purify it?

These impurities have different chemical properties that can be exploited for their removal.

Workflow for Removing Carbonyl Impurities

start Crude Product (Alcohol, Aldehyde, Acid) dissolve Dissolve in Ethanol/Water start->dissolve adjust_ph Adjust pH to ~8.5 with aq. NaHCO3 dissolve->adjust_ph extract Extract with Ethyl Acetate adjust_ph->extract acid_impurity Aqueous Layer (Carboxylate Salt) extract->acid_impurity Acidic Impurity Removed organic_layer Organic Layer (Alcohol, Aldehyde) extract->organic_layer dry Dry & Evaporate organic_layer->dry chromatography Column Chromatography (Silica, DCM/MeOH) dry->chromatography aldehyde_impurity Aldehyde Impurity (Elutes First) chromatography->aldehyde_impurity Less Polar Impurity Removed pure_product Pure Product (Alcohol) chromatography->pure_product crystallize Recrystallize from Ethanol pure_product->crystallize

Caption: Workflow for removing acidic and aldehyde impurities.

Detailed Protocol:

  • Liquid-Liquid Extraction (for acidic impurities):

    • Dissolve the crude material in a suitable organic solvent like ethyl acetate.

    • Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate solution. The carboxylic acid impurity will be deprotonated to its carboxylate salt and move into the aqueous layer.

    • Separate the layers.

    • Wash the organic layer with brine, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent.

    • Proceed with crystallization of the purified material.

  • Column Chromatography (for aldehyde impurities):

    • The starting aldehyde is less polar than the desired alcohol product. This difference in polarity can be exploited using silica gel chromatography.

    • A typical eluent system for polar, basic compounds is a mixture of dichloromethane (DCM) and methanol (MeOH), often with a small amount of ammonium hydroxide to prevent streaking on the column[7].

    • The less polar aldehyde will elute from the column before the more polar alcohol.

    • Combine the fractions containing the pure product and remove the solvent under reduced pressure before proceeding with the final crystallization.

Part 3: Advanced Concepts and Best Practices

  • Understanding Tautomers: Imidazo[4,5-c]pyridines can exist in different tautomeric forms. While this is less of a concern for the 2-substituted methanol derivative, be aware that different tautomers can have different solubilities and crystallization behaviors.

  • The Importance of Purity in Starting Materials: The purity of your starting materials, such as 4-bromo-2,3-diaminopyridine and the carbonyl source, is critical. Impurities in these reagents will likely be carried through the synthesis and complicate the final crystallization.

  • Patience is Key: Crystallization is a kinetic process. Allowing for slow cooling and undisturbed crystal growth will almost always result in higher purity and better crystal morphology. Heterocyclic compounds, in particular, can be slow to crystallize.

Logical Relationship of Troubleshooting Steps

start Crystallization Attempt no_crystals No Crystals Form Is the solution clear? start->no_crystals oiling_out Oiling Out Is a second liquid phase present? start->oiling_out impure_crystals Impure Crystals Are crystals discolored or do they have a wide melting point range? start->impure_crystals solve_solubility Too much solvent or wrong solvent. - Reduce volume - Add anti-solvent no_crystals:f1->solve_solubility solve_oiling Cooling too fast or too supersaturated. - Re-heat and add more solvent - Slow cooling / Seeding oiling_out:f1->solve_oiling solve_impurities Process-related impurities present. - Charcoal treatment - pH adjustment/extraction - Chromatography impure_crystals:f1->solve_impurities success Pure Crystals Obtained solve_solubility->success solve_oiling->success solve_impurities->success

Caption: Decision tree for troubleshooting crystallization issues.

References

  • Journal of Chemical Technology and Metallurgy. (2022, February 20).
  • ResearchGate. (n.d.). Synthesis of functionalized imidazo[4,5-c]pyridine.

  • FULIR. (n.d.). Imidazo[4,5-b]pyridine derived iminocoumarins as potential pH probes.
  • Gobis, K., et al. (2017).
  • Organic Syntheses. (n.d.). To a 3 L three-necked, round-bottomed flask (24/40 joints) equipped with a 6.5 cm egg-shaped Teflon-coated magnetic stir bar, 60 mL graduated pressure-equalizing dropping funnel.
  • PMC. (n.d.).
  • Google Patents. (n.d.). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl)
  • PubChem. (n.d.).
  • NextSDS. (n.d.). 7-bromo-1H-imidazo[4,5-c]pyridine-2-carboxylic acid.
  • Sigma-Aldrich. (n.d.). 7-Bromo-1-methyl-1H-imidazo[4,5-c]pyridine.
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds. r/Chempros.

Sources

Reference Data & Comparative Studies

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

Operational Guide: PPE, Handling, and Disposal of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol As a Senior Application Scientist, I approach the handling of halogenated heteroaromatics with strict adherence to chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: PPE, Handling, and Disposal of (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol

As a Senior Application Scientist, I approach the handling of halogenated heteroaromatics with strict adherence to chemical hygiene and mechanistic risk assessment. (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol is a highly specialized building block frequently utilized in drug discovery and medicinal chemistry. The presence of the imidazopyridine core—a privileged scaffold known for interacting with various kinases and biological targets—coupled with a lipophilic bromine atom, necessitates rigorous handling protocols.

The bromine substitution is not merely a structural feature; it fundamentally increases the molecule's lipophilicity, thereby enhancing potential dermal penetration. Furthermore, handling this compound as a fine, lyophilized powder poses significant aerosolization and inhalation risks. This guide provides a self-validating, step-by-step operational framework to ensure absolute safety during laboratory manipulation.

Hazard Identification & Mechanistic Causality

While specific, long-term toxicological data for this exact derivative may be limited, standard laboratory practice dictates that we extrapolate from the parent scaffold, 1H-imidazo[4,5-c]pyridine, and treat it as a highly hazardous substance[1].

GHS ClassificationHazard StatementMechanistic Causality & Operational Implication
Skin Irrit. 2 H315: Causes skin irritationThe lipophilic nature of the brominated heterocycle allows it to disrupt the lipid bilayer of the stratum corneum. Direct dermal contact must be strictly avoided.
Eye Irrit. 2 H319: Causes serious eye irritationThe basicity of the imidazopyridine nitrogen atoms can cause localized pH changes and tissue damage upon contact with the aqueous environment of the ocular mucosa.
STOT SE 3 H335: May cause respiratory irritationAs a dry powder, electrostatic forces can cause rapid aerosolization. Inhalation leads to deposition in the respiratory tract, causing acute mucosal irritation[1].

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a calculated defense mechanism against the specific physicochemical properties of the compound, adhering strictly to OSHA's Laboratory Standard (29 CFR 1910.1450)[2].

PPE ComponentSpecification StandardCausality & Implementation Notes
Eye Protection ANSI Z87.1 / EN 166 GogglesStandard safety glasses with side shields are insufficient. Chemical splash goggles provide a complete seal against aerosolized powder during weighing.
Hand Protection Nitrile Gloves (EN 374, >0.11 mm)Double-gloving is mandatory. If dissolving the compound in DMSO, be aware that DMSO acts as a carrier solvent, rapidly transporting dissolved solutes through standard nitrile and into the skin. Change outer gloves immediately if splashed.
Body Protection Flame-retardant lab coatMust be fully buttoned. Cuffs must be tucked under the outer glove to prevent accidental wrist exposure.
Respiratory Fume Hood (80-100 FPM)Routine handling must occur inside a certified chemical fume hood to prevent the inhalation of microscopic particulates[3].

Step-by-Step Handling and Operational Protocol

Every protocol in the laboratory must function as a self-validating system. Do not proceed to the next step unless the validation criteria of the current step are explicitly met.

Phase 1: Preparation and Weighing

  • Environmental Validation: Verify the chemical fume hood monitor reads an inflow velocity of 80–100 feet per minute (FPM).

    • Self-Validation: A Kimwipe taped to the bottom of the sash should pull gently and consistently inward.

  • Static Mitigation: Use an anti-static gun (e.g., Zerostat) on both the weighing boat and the chemical vial before opening.

    • Causality: Halogenated powders are highly susceptible to static cling, which causes erratic balance readings and hazardous, invisible aerosolization.

  • Transfer: Use a clean micro-spatula to transfer the required mass. Cap the source vial immediately after use to minimize environmental exposure.

Phase 2: Dissolution (High-Risk Step)

  • Solvent Addition: Add the primary solvent (commonly DMSO or DMF for imidazopyridines) directly to the weighing vial inside the fume hood. Never transport dry, unsealed powder across the laboratory.

  • Agitation: Cap the vial tightly and vortex until visually dispersed.

  • Visual Validation: Hold the vial against a dark background under good lighting.

    • Self-Validation: The solution must be completely transparent with no visible particulates. Undissolved powder suspended in a carrier solvent like DMSO represents a severe, concentrated exposure hazard if spilled.

Spill Management & Disposal Plan

In the event of a spill, containment and neutralization must be immediate to prevent cross-contamination.

  • Solid Spill: Do not sweep or brush the powder, as mechanical agitation will aerosolize the chemical. Place absorbent paper towels over the powder and gently wet them with a 10% ethanol/water solution to suppress dust, then wipe inward toward the center of the spill.

  • Liquid Spill (in DMSO/DMF): Cover immediately with universal chemical absorbent pads. Do not use water, as the exothermic mixing with DMSO can rapidly spread the contaminant.

  • Disposal: Place all contaminated wipes, empty chemical vials, and disposable PPE into a heavy-duty, sealable hazardous waste bag. Label the bag explicitly as "Halogenated Heterocyclic Waste / Toxic." Dispose of this via your institution's EPA-compliant hazardous waste stream. Never dispose of this compound or its solutions down the drain[3].

Workflow Visualization

G Start Pre-Operation Setup (Fume Hood & PPE) Weighing Weighing & Transfer (Anti-static tools) Start->Weighing Dissolution Dissolution in Solvent (e.g., DMSO/DMF) Weighing->Dissolution Handling Experimental Application (Assay/Synthesis) Dissolution->Handling Spill Spill Detected? Handling->Spill Decon Decontamination (Wet wipe method) Spill->Decon Yes Waste Hazardous Waste Disposal Spill->Waste No Decon->Waste

Safe handling and disposal workflow for (7-Bromo-1H-imidazo[4,5-c]pyridin-2-yl)methanol.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 9227, 1H-Imidazo(4,5-c)pyridine." PubChem, [Link]

  • Occupational Safety and Health Administration (OSHA). "Laboratory Safety Guidance (OSHA 3404-11R)." United States Department of Labor, [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011, [Link]

Sources

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